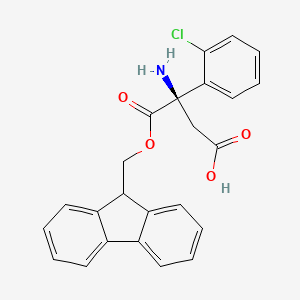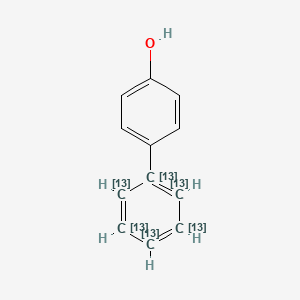
4-Phenylphenol-13C6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Phenylphenol-13C6 is a stable isotope-labeled compound used in various scientific research fields. It is a derivative of 4-Phenylphenol, which is a white crystalline solid used as a fungicide, bactericide, and preservative in various industrial applications. The compound is labeled with carbon-13, a stable isotope, which makes it useful in tracing and studying chemical reactions and biological processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenylphenol-13C6 can be achieved through a Suzuki coupling reaction. This involves the reaction of phenylboronic acid with 4-iodophenol in the presence of a palladium catalyst and a base such as potassium carbonate . The reaction is typically carried out in an aqueous medium, and the product is purified by recrystallization.
Example Procedure:
- Add 122 mg of phenylboronic acid, 414 mg of potassium carbonate, and 220 mg of 4-iodophenol to a 50 ml round-bottom flask.
- Add 10 ml of deionized water and 3 mg of palladium on carbon (10%).
- Reflux the mixture on a hot plate with a magnetic stirrer for 30 minutes.
- Cool the mixture to room temperature and acidify with HCl.
- Filter the resulting solid and wash with water and methanol.
- Purify the product by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves strict control of reaction conditions and purification steps to ensure high yield and purity. The use of automated systems and reactors helps in scaling up the production while maintaining consistency and quality .
化学反応の分析
Types of Reactions
4-Phenylphenol-13C6 undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form biphenyl derivatives.
Substitution: It can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nitrating agents.
Major Products
Oxidation: Quinones.
Reduction: Biphenyl derivatives.
Substitution: Halogenated or nitrated biphenyl derivatives.
科学的研究の応用
4-Phenylphenol-13C6 is used in various scientific research applications, including:
Chemistry: Used as a tracer in studying reaction mechanisms and kinetics.
Biology: Used in metabolic studies to trace the incorporation of carbon atoms in biological systems.
Medicine: Used in drug development and pharmacokinetic studies.
Industry: Used in the development of new materials and as a reference standard in analytical chemistry
作用機序
The mechanism of action of 4-Phenylphenol-13C6 involves its incorporation into chemical and biological systems, where it acts as a tracer. The carbon-13 isotope allows researchers to track the movement and transformation of the compound through various pathways. This helps in understanding reaction mechanisms, metabolic pathways, and the fate of the compound in different environments .
類似化合物との比較
4-Phenylphenol-13C6 is unique due to its stable isotope labeling, which makes it particularly useful in tracing studies. Similar compounds include:
4-Phenylphenol: The non-labeled version, used as a fungicide and preservative.
4-Hydroxybiphenyl: Another biphenyl derivative with similar chemical properties.
4-Diphenylol: A related compound with hydroxyl groups on both phenyl rings.
These compounds share similar chemical properties but differ in their specific applications and the presence of stable isotopes.
特性
分子式 |
C12H10O |
|---|---|
分子量 |
176.16 g/mol |
IUPAC名 |
4-((1,2,3,4,5,6-13C6)cyclohexatrienyl)phenol |
InChI |
InChI=1S/C12H10O/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13H/i1+1,2+1,3+1,4+1,5+1,10+1 |
InChIキー |
YXVFYQXJAXKLAK-GEPOPZQUSA-N |
異性体SMILES |
C1=CC(=CC=C1[13C]2=[13CH][13CH]=[13CH][13CH]=[13CH]2)O |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



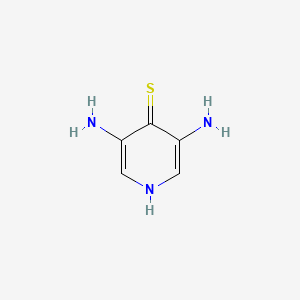
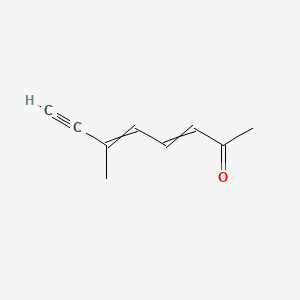
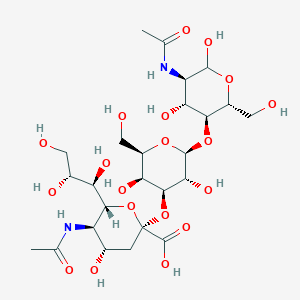
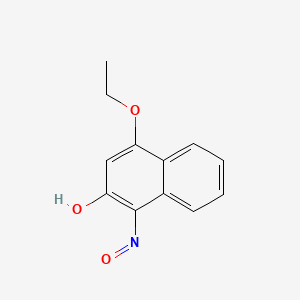
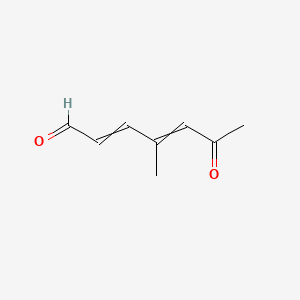
![3-[(4-Methylphenyl)diazenyl]oxolane-2,4-dione](/img/structure/B13835916.png)
![3-[5-(4-Methoxyphenoxy)-1-oxobutyl]-(4S)-4-benzyl-2-oxazolidinone](/img/structure/B13835923.png)
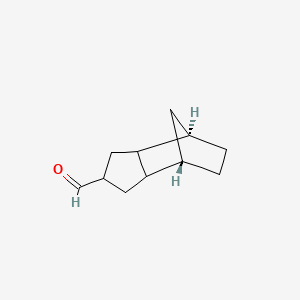
![2-[5-(Tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]ethanamine](/img/structure/B13835948.png)
